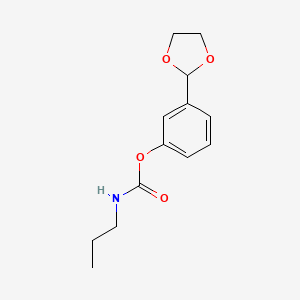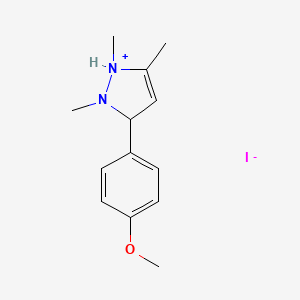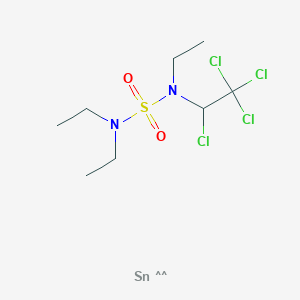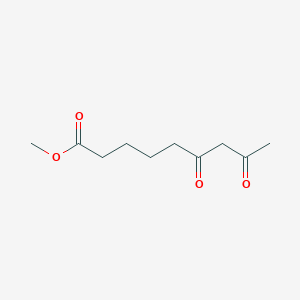
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a propylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate typically involves the formation of the dioxolane ring followed by the attachment of the phenyl and propylcarbamate groups. One common method for preparing dioxolanes is the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene and the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring may lead to the formation of lactones or related cleavage products .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites . The propylcarbamate moiety may interact with biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Phenyl propylcarbamate: Lacks the dioxolane ring but shares the phenyl and propylcarbamate groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is unique due to the combination of the dioxolane ring with the phenyl and propylcarbamate groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61405-72-9 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[3-(1,3-dioxolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-2-6-14-13(15)18-11-5-3-4-10(9-11)12-16-7-8-17-12/h3-5,9,12H,2,6-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
VKUFPAQWLPJHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)


![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)

![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
